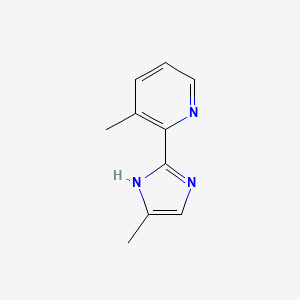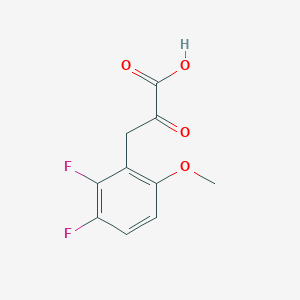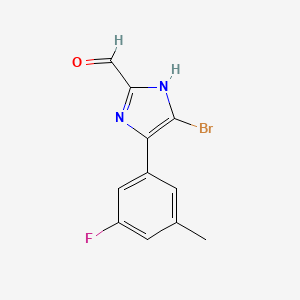
3-(Boc-amino)-2,2-dimethylpropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-2,2-dimethylpropanimidamide is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection of the amino group is required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-2,2-dimethylpropanimidamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: 2,2-dimethylpropanimidamide
Reagent: Di-tert-butyl dicarbonate (Boc2O)
Base: Triethylamine
Solvent: Dichloromethane
Conditions: Room temperature, anhydrous
The reaction proceeds smoothly, yielding this compound with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)-2,2-dimethylpropanimidamide undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane
Substitution: Alkyl halides in the presence of a base
Reduction: Sodium borohydride in methanol
Major Products Formed
Deprotection: 2,2-dimethylpropanimidamide
Substitution: Various substituted derivatives
Reduction: Corresponding alcohols
Applications De Recherche Scientifique
3-(Boc-amino)-2,2-dimethylpropanimidamide is widely used in scientific research due to its versatility. Some of its applications include:
Peptide Synthesis: The Boc group is commonly used to protect amino groups during peptide synthesis, allowing for selective deprotection and coupling of amino acids.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: It is employed in the modification of biomolecules for various biological studies.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-2,2-dimethylpropanimidamide primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then react with other molecules, facilitating the synthesis of complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-butoxycarbonyl-2,2-dimethylpropanamide
- N-tert-butoxycarbonyl-2,2-dimethylpropanamine
- N-tert-butoxycarbonyl-2,2-dimethylpropanol
Uniqueness
3-(Boc-amino)-2,2-dimethylpropanimidamide is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it particularly useful in peptide synthesis and other applications where precise control over functional group reactivity is required.
Propriétés
Formule moléculaire |
C10H21N3O2 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl N-(3-amino-3-imino-2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C10H21N3O2/c1-9(2,3)15-8(14)13-6-10(4,5)7(11)12/h6H2,1-5H3,(H3,11,12)(H,13,14) |
Clé InChI |
HXCISCJVRAGCQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C)(C)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


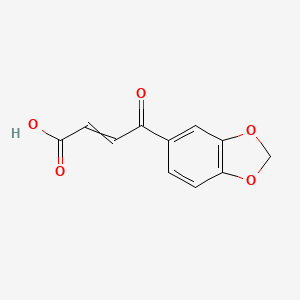
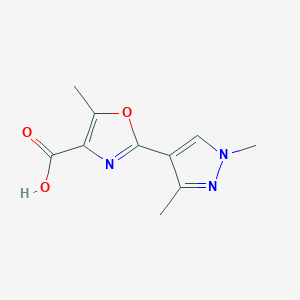
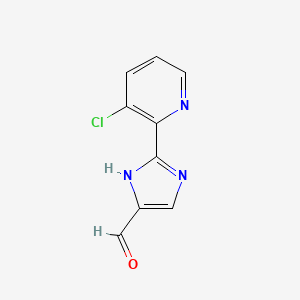
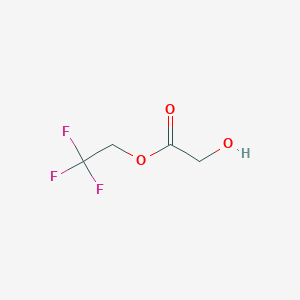



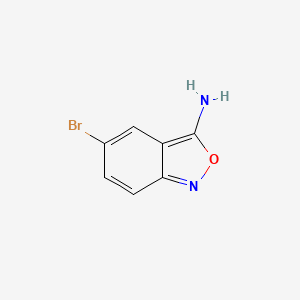
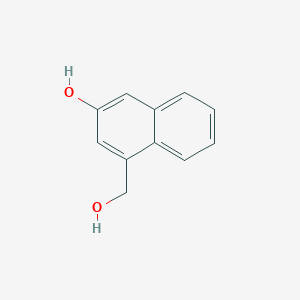
![1-(2-Amino-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B15335122.png)
